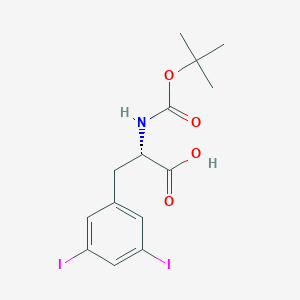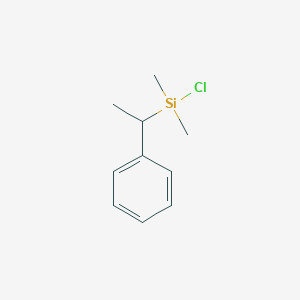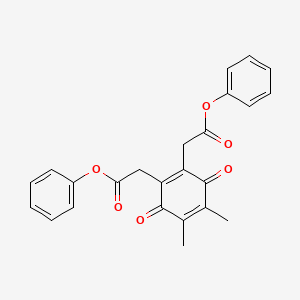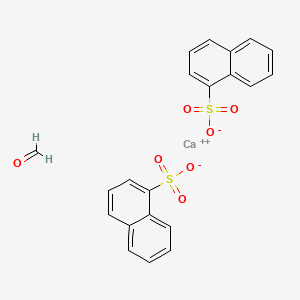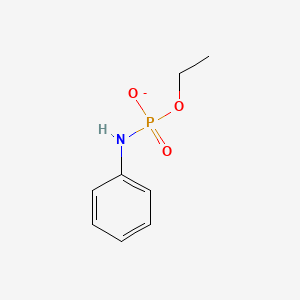
Anilino(ethoxy)phosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anilino(ethoxy)phosphinate is an organophosphorus compound characterized by the presence of an aniline group and an ethoxy group attached to a phosphinate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Anilino(ethoxy)phosphinate can be synthesized through several methods. One common approach involves the reaction of aniline with ethyl phosphinate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Another method involves the use of anilinium hypophosphite and various aromatic electrophiles in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Anilino(ethoxy)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinate oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine derivatives.
Substitution: The aniline group can undergo electrophilic substitution reactions, while the ethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine, while nucleophilic substitution can use reagents like sodium ethoxide.
Major Products:
Oxidation: Phosphinate oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted aniline and ethoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Anilino(ethoxy)phosphinate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of anilino(ethoxy)phosphinate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Phosphonates: Compounds with a similar phosphorus-containing moiety but different substituents.
Phosphinates: Other derivatives with different organic groups attached to the phosphinate moiety.
Uniqueness: Anilino(ethoxy)phosphinate is unique due to the presence of both an aniline and an ethoxy group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Eigenschaften
CAS-Nummer |
63542-04-1 |
|---|---|
Molekularformel |
C8H11NO3P- |
Molekulargewicht |
200.15 g/mol |
IUPAC-Name |
anilino(ethoxy)phosphinate |
InChI |
InChI=1S/C8H12NO3P/c1-2-12-13(10,11)9-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,9,10,11)/p-1 |
InChI-Schlüssel |
BMGXGZPMRNZRNE-UHFFFAOYSA-M |
Kanonische SMILES |
CCOP(=O)(NC1=CC=CC=C1)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


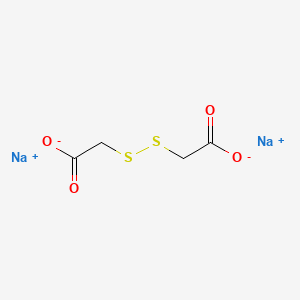
![9-Borabicyclo[3.3.1]nonane, 9-(1,2-dimethylpropyl)-](/img/structure/B14498006.png)
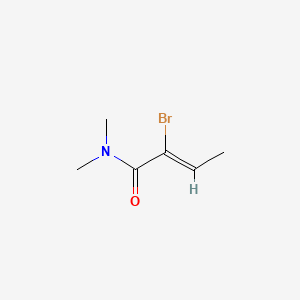
![1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}prop-2-en-1-one](/img/structure/B14498027.png)
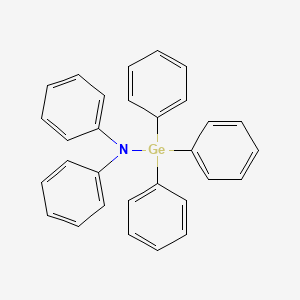
-lambda~5~-phosphane](/img/structure/B14498043.png)
![2-[2-(2-Hydroxyethyl)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate](/img/structure/B14498058.png)

![3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B14498069.png)
